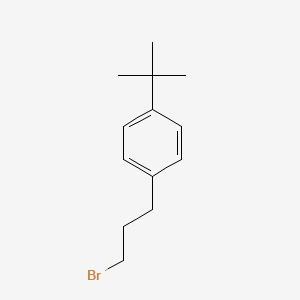
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amino derivatives, and various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules with desired properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-5-nitrophenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The oxazole ring provides a stable framework that facilitates these interactions. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Nitrophenyl)oxazol-2-amine: Lacks the bromine atom, which affects its reactivity and applications.
5-(3-Bromo-phenyl)oxazol-2-amine: Lacks the nitro group, leading to different chemical properties and uses.
5-(3-Bromo-5-methylphenyl)oxazol-2-amine: Contains a methyl group instead of a nitro group, altering its biological activity and chemical behavior.
Uniqueness
5-(3-Bromo-5-nitrophenyl)oxazol-2-amine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H6BrN3O3 |
|---|---|
Peso molecular |
284.07 g/mol |
Nombre IUPAC |
5-(3-bromo-5-nitrophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6BrN3O3/c10-6-1-5(2-7(3-6)13(14)15)8-4-12-9(11)16-8/h1-4H,(H2,11,12) |
Clave InChI |
RODSBZCJSMOVQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=CN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


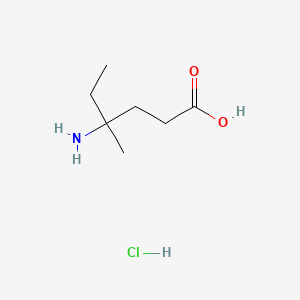

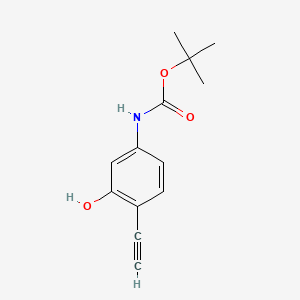
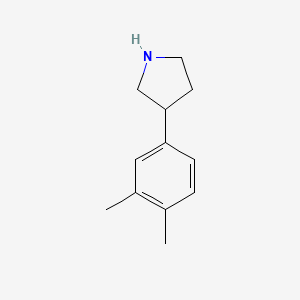
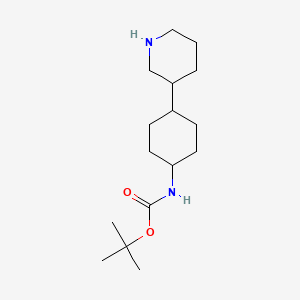
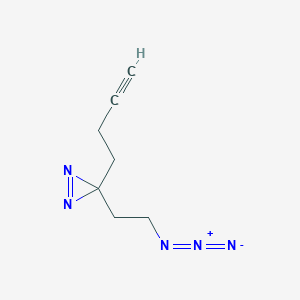

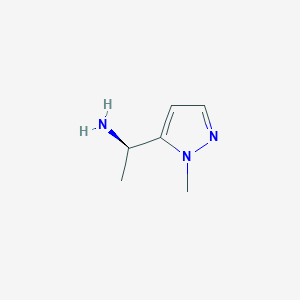

![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

